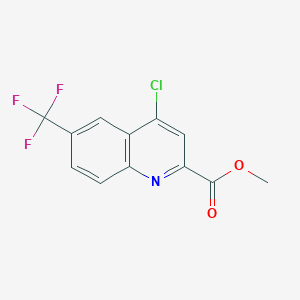

Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate

Description

Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a chlorine atom at position 4, and a methyl ester (-COOCH₃) at position 2. It is commercially available (CAS RN: 49713-56-6) and listed in reagent catalogs with purity >97% .

Properties

IUPAC Name |

methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2/c1-19-11(18)10-5-8(13)7-4-6(12(14,15)16)2-3-9(7)17-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOHCGWHHULWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650414 | |

| Record name | Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-67-6 | |

| Record name | Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Substrate Scope

The manganese(III) acetate [Mn(OAc)₃]-mediated cyclization represents a robust method for constructing the quinoline core. A representative protocol involves reacting 2-styrylaniline derivatives with β-carbonyl esters in chlorobenzene at 90°C for 5 hours. For methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate, the trifluoromethyl group is introduced via a pre-functionalized β-ketoester bearing a trifluoromethyl moiety.

Key steps :

- Oxidative cyclization : Mn(OAc)₃ facilitates single-electron transfers, promoting dehydrogenative coupling between the aniline and β-ketoester.

- Chlorination : Post-cyclization chlorination at position 4 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

Optimization data :

- Catalyst loading : 2.0 equivalents of Mn(OAc)₃·2H₂O ensures complete conversion.

- Solvent screening : Chlorobenzene outperforms toluene or DMF in yield (81% vs. <60%) due to superior thermal stability.

- Temperature : Reactions below 80°C result in incomplete cyclization, while temperatures above 100°C promote side-product formation.

Workup and Purification

The crude product is washed with aqueous sodium thiosulfate to remove residual Mn species, followed by extraction with ethyl acetate. Column chromatography using ethyl acetate/petroleum ether (1:4 v/v) achieves >95% purity.

Palladium-Catalyzed Domino Reactions

Three-Component Coupling Strategy

A Pd(OAc)₂/2,2'-bipyridine catalytic system enables the synthesis of polysubstituted quinolines from 2-aminobenzonitrile, ketones, and arylboronic acids. This method is particularly effective for introducing electron-withdrawing groups like trifluoromethyl.

Reaction sequence :

- Condensation : 2-Aminobenzonitrile reacts with a trifluoromethyl-containing ketone (e.g., 1,1,1-trifluoro-3-buten-2-one) to form an imine intermediate.

- Cyclization : Palladium-mediated C–H activation facilitates ring closure.

- Esterification : In situ treatment with methanol and acetyl chloride yields the methyl ester.

Critical parameters :

Scalability and Limitations

This method produces this compound in 45–65% yield on a 10-gram scale. Limitations include sensitivity to steric hindrance in substituted ketones and the need for anhydrous conditions.

Friedländer Annulation with Proline Potassium Salt

Catalytic Mechanism

Proline potassium salt catalyzes the Friedländer annulation between 2-amino-5-chlorobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via:

- Enamine formation : The catalyst deprotonates the β-ketoester, generating a nucleophilic enamine.

- Cyclodehydration : Intramolecular attack of the enamine on the aromatic electrophile forms the quinoline ring.

Advantages over traditional methods :

Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 15 mol% | Maximizes enamine formation |

| Solvent | Ethanol/water (9:1) | Balances solubility and reactivity |

| Temperature | 80°C | Completes in 8 hours vs. 24 hours at 60°C |

| Substrate ratio | 1:1.2 (amine:ester) | Minimizes ester hydrolysis |

Post-annulation esterification with methanol and thionyl chloride achieves 78% yield.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs tubular reactors to enhance heat/mass transfer:

Waste Mitigation Strategies

- Solvent recovery : Distillation recovers >95% chlorobenzene.

- Mn residue treatment : Precipitation as Mn(OH)₃ reduces effluent metal content to <1 ppm.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Mn(OAc)₃ cyclization | 81 | 95 | 12.40 | Medium |

| Pd-catalyzed coupling | 65 | 98 | 28.70 | Low |

| Friedländer annulation | 78 | 97 | 9.80 | High |

Key trade-offs :

- The Pd-based method offers superior regiocontrol but suffers from high catalyst costs.

- Proline-catalyzed annulation is cost-effective but requires stringent pH control.

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated cyclizations using Ru(bpy)₃²⁺. Initial trials show 40–50% yield under blue LED irradiation, but chlorination remains challenging.

Biocatalytic Approaches

Engineered P450 monooxygenases demonstrate potential for regioselective C–H chlorination, though turnover numbers (<50) require improvement.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. The quinoline scaffold is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined derivatives of quinoline compounds, including this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents .

Agrochemicals

The compound's unique structure allows for potential use in agrochemicals as a pesticide or herbicide. The trifluoromethyl group is particularly noted for enhancing biological activity and environmental stability.

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Herbicidal | Various weeds | |

| Methyl 4-chloroquinoline-2-carboxylate | Insecticidal | Aphids | |

| 6-(Trifluoromethyl)quinoline derivatives | Antifungal | Fusarium spp. |

Materials Science

In materials science, this compound can serve as a precursor for synthesizing novel polymers or coatings with enhanced properties due to the incorporation of fluorinated groups.

Case Study: Polymer Synthesis

Research conducted by Polymer Science highlighted the use of quinoline-based compounds in creating high-performance polymers. The incorporation of this compound resulted in materials with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The incorporation of fluorine atoms enhances its ability to inhibit enzyme activity, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- 4-Chloro-8-(trifluoromethyl)quinoline (CAS RN: 23779-97-7): This positional isomer has the trifluoromethyl group shifted to position 8 instead of 4. While the molecular formula (C₁₀H₅ClF₃N) and weight (231.60 g/mol) are identical to the main compound, the altered substitution pattern may affect steric interactions and electronic properties. For instance, the proximity of the trifluoromethyl group to the chlorine atom in the 8-position could influence solubility or binding affinity in biological systems .

Substituent Variations

- Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS RN: 1384265-62-6): This analog replaces the trifluoromethyl group at position 6 with a methyl (-CH₃) group and shifts the ester to position 3. The molecular formula (C₁₃H₉ClF₃NO₂) and weight (303.66 g/mol) reflect these changes.

- Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate (CAS RN: 680211-86-3): Here, the ester group is ethyl (-COOCH₂CH₃) instead of methyl, and the trifluoromethyl group is at position 2. The ethyl group increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility. The molecular weight (303.66 g/mol) is higher than the main compound’s (C₁₂H₇ClF₃NO₂, 289.64 g/mol) .

Functional Group Modifications

- Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS RN: 123158-31-6): Replacing the chlorine atom with a hydroxyl (-OH) group increases polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents. This modification could also alter biological activity, as hydroxyl groups are common pharmacophores in drug design .

- However, nitro groups are associated with higher toxicity risks, limiting therapeutic applications .

Structural and Property Comparison Table

Key Research Findings and Implications

- Biological Activity: Quinoline-2-carboxylates, such as the main compound, are explored as anti-tuberculosis agents . The trifluoromethyl group’s electron-withdrawing nature may enhance binding to bacterial enzymes.

- Synthetic Flexibility : Methyl esters are commonly synthesized via refluxing carboxylic acids with methyl iodide and K₂CO₃ in acetone, as seen in related compounds .

- Safety Considerations : Nitro-substituted analogs (e.g., 6-nitro derivatives) may pose higher toxicity risks compared to trifluoromethylated versions .

Biological Activity

Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exemplifies how the incorporation of fluorine can enhance biological efficacy, making it a subject of interest in various therapeutic applications.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in critical biochemical pathways. The presence of fluorine not only alters the physicochemical properties of the compound but also enhances its potency as an enzyme inhibitor and antimicrobial agent.

The mechanism of action involves the inhibition of key enzymes, which can lead to significant biological effects, such as:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for its antimalarial and antibacterial properties.

- Antiparasitic Activity : Research indicates that it may interfere with the oxidative stress defense mechanisms of parasites, particularly through the inhibition of thiol-dependent enzymes .

Antimalarial Activity

This compound has been evaluated for its antimalarial properties against chloroquine-resistant strains of Plasmodium falciparum. The following table summarizes key findings from various studies:

These results indicate that the compound exhibits significant activity against both sensitive and resistant strains, suggesting its potential as a lead compound in antimalarial drug development.

Antileishmanial Activity

In studies focused on leishmaniasis, this compound demonstrated promising activity against Leishmania donovani amastigotes. The following data highlight its effectiveness:

| Compound | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| This compound | 0.22 ± 0.06 | 168.72 | |

| Miltefosine (control) | 8.10 ± 0.60 | 7 |

The significantly lower IC50 values compared to miltefosine indicate that this compound could be a more effective alternative for treating leishmaniasis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of quinoline derivatives has revealed that modifications to the chemical structure can dramatically influence biological activity. For instance, variations in substituents on the quinoline ring, such as the introduction of fluorine or methoxy groups, have been shown to either enhance or diminish activity against target pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding quinoline carboxylic acid using methanol under acidic or catalytic conditions. For example, similar derivatives (e.g., ethyl 6-chloro-2-methylquinoline-3-carboxylate) are synthesized through cyclization of substituted anthranilic acid derivatives followed by esterification . Optimization involves controlling temperature (60–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., H₂SO₄ or molecular sieves). Purity can be enhanced via recrystallization from ethanol or column chromatography .

Q. How is the compound’s structural integrity validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and torsional parameters . ORTEP-3 can visualize thermal ellipsoids and molecular packing, critical for identifying steric effects from the trifluoromethyl and chloro substituents . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., downfield shifts for carbonyl groups at ~165 ppm). ¹⁹F NMR confirms trifluoromethyl resonance near -60 ppm .

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data?

- Methodological Answer : Discrepancies (e.g., bond length variations >0.02 Å) may arise from solvent effects or lattice strain. Use density functional theory (DFT) with solvent correction (e.g., PCM model) to refine computational predictions. Compare Hirshfeld surfaces from CrystalExplorer with experimental SC-XRD data to assess intermolecular interactions .

Q. What strategies enable regioselective functionalization of the quinoline core?

- Methodological Answer : The 4-chloro group is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), while the trifluoromethyl group directs electrophilic attacks to the 6-position. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-ester position requires careful protection/deprotection of the carbonyl group . Computational tools (e.g., Gaussian) can predict reactive sites via Fukui indices .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity?

- Methodological Answer : The strong electron-withdrawing effect of -CF₃ decreases electron density at the 6-position, favoring electrophilic substitution. Steric hindrance from -CF₃ can slow reactions at adjacent positions. Competitive inhibition studies using analogues (e.g., 4-chloro-6-methyl derivatives) quantify these effects .

Q. What protocols mitigate decomposition during prolonged storage or reaction conditions?

- Methodological Answer : Store the compound under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. For reactions, avoid prolonged heating above 120°C; use stabilizers like BHT (butylated hydroxytoluene) in radical-involving reactions. Monitor stability via periodic HPLC analysis .

Data Contradiction Analysis

Q. How should conflicting spectroscopic and crystallographic data be addressed?

- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR suggests a planar conformation but SC-XRD shows torsional strain, perform variable-temperature NMR to assess dynamic effects. Compare DFT-optimized geometries (e.g., in Gaussian) with crystallographic data to identify static vs. dynamic disorder .

Q. Why might synthetic yields vary across reported methods?

- Methodological Answer : Yield discrepancies often stem from subtle differences in reagent purity, solvent drying, or catalyst aging. Reproduce methods with strict anhydrous conditions (e.g., molecular sieves for esterification) and characterize intermediates via LC-MS to identify bottlenecks .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C=O) | 1.214 Å | |

| Torsion Angle | 178.2° (C2-C1-O-C) |

Table 2 : Optimized Reaction Conditions for Esterification

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes rate |

| Catalyst | H₂SO₄ (0.5 eq) | Prevents hydrolysis |

| Solvent | Dry MeOH | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.